molecular formula C18H17N3O5S B2844433 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-62-5

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Número de catálogo: B2844433
Número CAS: 864976-62-5
Peso molecular: 387.41
Clave InChI: FMHAQOZBANNTOI-HNENSFHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene

Actividad Biológica

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, a compound belonging to the class of benzo[d]thiazole derivatives, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and comparative analyses with similar compounds.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones.
  • Introduction of the Nitro Group : Nitration is performed using nitric acid or a mixture with sulfuric acid.
  • Attachment of the Methoxyethyl Side Chain : This is accomplished via alkylation reactions using methoxyethyl halides in the presence of a base.

The compound's structure features a nitro group, a methoxyethyl side chain, and a benzamide moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound exhibited:

  • Inhibition of Cell Proliferation : Assessed using the MTT assay, concentrations as low as 1 µM resulted in marked reductions in cell viability.
  • Induction of Apoptosis : Flow cytometry revealed that treatment with this compound led to increased apoptotic cell populations.
  • Cell Cycle Arrest : The compound effectively arrested cells in the G2/M phase, disrupting normal cell cycle progression.

The mechanisms underlying the anticancer activity of this compound involve:

  • Modulation of Signaling Pathways : It has been shown to inhibit critical pathways such as AKT and ERK, which are often involved in cell survival and proliferation.
  • Reduction of Inflammatory Cytokines : The compound significantly decreased levels of IL-6 and TNF-α in treated macrophage cell lines, indicating potential anti-inflammatory effects that could complement its anticancer activity.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other benzo[d]thiazole derivatives known for similar activities:

CompoundBiological ActivityMechanism
B7AnticancerInhibits AKT/ERK pathways
4iAnticancerInduces apoptosis via tubulin disruption
PMX610AntitumorTargets multiple cancer types

This table illustrates that while many compounds exhibit anticancer properties, the specific pathways targeted by this compound may offer unique therapeutic advantages.

Case Studies

  • Study on A431 Cells : In a controlled experiment, treatment with this compound at concentrations ranging from 1 to 4 µM resulted in over 50% reduction in cell viability after 48 hours. Flow cytometry confirmed increased apoptosis rates correlating with drug concentration.
  • Inflammatory Response Evaluation : In RAW264.7 macrophages, treatment significantly reduced IL-6 and TNF-α levels by more than 40%, indicating potential for dual-action as an anti-inflammatory agent alongside its anticancer effects.

Propiedades

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-9-8-20-15-7-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-3-5-14(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHAQOZBANNTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.